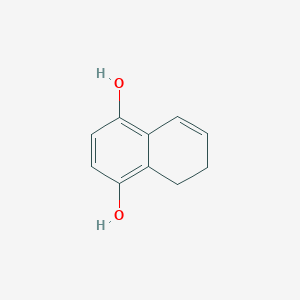
5-Amino-2-chloropyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-chloropyrimidine-4(3H)-thione is a heterocyclic compound with the molecular formula C4H4ClN3S It is a derivative of pyrimidine, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a thione group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-4,6-diaminopyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
5-Amino-2-chloropyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Condensation Reactions: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-amino-4(3H)-thione derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Condensation Reactions: Products include Schiff bases.
科学的研究の応用
5-Amino-2-chloropyrimidine-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Amino-2-chloropyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating receptor functions. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-chloropyrimidine: Lacks the thione group, making it less versatile in certain reactions.
5-Amino-2-chloropyrimidine: Lacks the thione group, limiting its redox activity.
2-Chloro-4(3H)-thione: Lacks the amino group, reducing its ability to form hydrogen bonds and participate in condensation reactions.
Uniqueness
5-Amino-2-chloropyrimidine-4(3H)-thione is unique due to the presence of both an amino group and a thione group, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C4H4ClN3S |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
5-amino-2-chloro-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4ClN3S/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9) |
InChIキー |
DCCXAOMYUJGYHX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=S)NC(=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)



![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)




![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)
![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)
